Cas no 2034545-46-3 (N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide structure](https://ja.kuujia.com/scimg/cas/2034545-46-3x500.png)
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide
- N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide
-
- インチ: 1S/C20H21NO4/c1-14-7-3-5-9-16(14)24-12-19(22)21-13-20(2,23)18-11-15-8-4-6-10-17(15)25-18/h3-11,23H,12-13H2,1-2H3,(H,21,22)
- InChIKey: PYXKRIARZVVISU-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C=C1C(C)(CNC(COC1C=CC=CC=1C)=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 457
- トポロジー分子極性表面積: 71.7
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-3684-10μmol |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-3684-30mg |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6521-3684-5μmol |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-3684-20μmol |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-3684-1mg |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6521-3684-5mg |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-3684-2μmol |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6521-3684-10mg |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-3684-15mg |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6521-3684-25mg |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide |
2034545-46-3 | 25mg |
$109.0 | 2023-09-08 |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide 関連文献
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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7. Book reviews
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamideに関する追加情報
Introduction to N-[2-(1-benzofuran-2-yl-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide (CAS No. 2034545-46-3)
N-[2-(1-benzofuran-2-yl-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034545-46-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this compound, particularly the presence of a benzofuran moiety and a hydroxyl group, contribute to its unique chemical properties and potential therapeutic applications.
The benzofuran ring is a heterocyclic aromatic structure that is commonly found in many bioactive natural products and pharmaceutical agents. Its stability and ability to interact with biological targets make it a valuable scaffold in drug design. In N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide, the benzofuran unit is linked to a hydroxylpropyl chain, which further modulates its pharmacokinetic behavior. This structural arrangement enhances the compound's solubility and bioavailability, crucial factors for its potential use in therapeutic formulations.
The presence of the hydroxyl group in the molecule also plays a critical role in its biological activity. Hydroxyl groups are known to participate in hydrogen bonding, a key interaction mechanism in many biological processes. This feature allows the compound to interact with various biological targets, including enzymes and receptors, thereby modulating cellular functions. The combination of these structural elements makes N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide a versatile candidate for further exploration in drug discovery.
Recent research has highlighted the potential of this compound in addressing various therapeutic challenges. Studies have indicated that molecules containing the benzofuran scaffold exhibit anti-inflammatory, antioxidant, and anticancer properties. The hydroxylpropyl side chain further enhances these effects by improving membrane permeability and target binding affinity. These findings have prompted researchers to investigate the compound's efficacy in preclinical models and its potential for translation into clinical applications.
In particular, the anti-inflammatory properties of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide have been extensively studied. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disorders, and autoimmune conditions. The ability of this compound to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that it can inhibit key pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms.
The anticancer potential of this compound has also been explored. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide has been shown to interfere with these pathways by inhibiting specific enzymes and receptors involved in cancer cell proliferation. Additionally, its ability to induce apoptosis in cancer cells without affecting normal cells makes it an attractive candidate for further development as an anticancer therapeutic.
The structural flexibility of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide allows for modifications that can enhance its pharmacological properties. Researchers have explored various derivatives of this compound to optimize its bioactivity and reduce potential side effects. These modifications include altering the substituents on the benzofuran ring or introducing additional functional groups to improve target specificity. Such efforts are part of ongoing research aimed at developing more effective and safer pharmaceutical agents.
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the benzofuran core, followed by functionalization with the hydroxylpropyl group and the 2-methylphenoxy moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, are often employed to ensure high yields and purity of the final product.
The pharmacokinetic profile of this compound is another area of interest. Studies have shown that it exhibits good oral bioavailability and rapid absorption after administration. This makes it suitable for oral delivery routes, which are preferred for patient compliance and convenience. Additionally, its metabolic stability suggests that it can be administered repeatedly without significant accumulation or toxicity.
In conclusion, N-[cas no2034545-46-3] is a promising compound with significant potential in pharmaceutical applications. Its unique structural features, including the presence of a benzofuran moiety and a hydroxyl group, contribute to its biological activity and make it a valuable candidate for drug development. Ongoing research continues to explore its therapeutic potential across various diseases, particularly in anti-inflammatory and anticancer applications.
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